molecular formula C18H13ClN4O2 B4099663 6-amino-4-[5-(2-chlorophenyl)-2-furyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-amino-4-[5-(2-chlorophenyl)-2-furyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B4099663
M. Wt: 352.8 g/mol
InChI Key: RUBFTQTVBPSYNM-UHFFFAOYSA-N
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Description

6-amino-4-[5-(2-chlorophenyl)-2-furyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a useful research compound. Its molecular formula is C18H13ClN4O2 and its molecular weight is 352.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.0727034 g/mol and the complexity rating of the compound is 603. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting potential targets for this compound.

Mode of Action

The carbonitrile (c≡n at c-5) and primary amino- (nh2 at c-6) groups of similar pyran derivatives can act as reactive electrophilic and nucleophilic sites . This suggests that the compound might interact with its targets through these functional groups, leading to changes in the target’s function or structure.

Biochemical Pathways

It’s synthesized via a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate . This suggests that it might interact with biochemical pathways involving these reactants or their derivatives.

Pharmacokinetics

Similar compounds have been synthesized under solvent-free conditions , which often lead to increased yields and easy work-up . This suggests that the compound might have favorable pharmacokinetic properties, such as good bioavailability.

Result of Action

Similar compounds, such as indole derivatives, have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This suggests that this compound might have similar effects.

Action Environment

The synthesis of similar compounds has been performed at room temperature under solvent-free conditions , suggesting that the compound might be stable under a wide range of environmental conditions.

Properties

IUPAC Name

6-amino-4-[5-(2-chlorophenyl)furan-2-yl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O2/c1-9-15-16(11(8-20)17(21)25-18(15)23-22-9)14-7-6-13(24-14)10-4-2-3-5-12(10)19/h2-7,16H,21H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBFTQTVBPSYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(O3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-amino-4-[5-(2-chlorophenyl)-2-furyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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6-amino-4-[5-(2-chlorophenyl)-2-furyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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6-amino-4-[5-(2-chlorophenyl)-2-furyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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6-amino-4-[5-(2-chlorophenyl)-2-furyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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6-amino-4-[5-(2-chlorophenyl)-2-furyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 6
6-amino-4-[5-(2-chlorophenyl)-2-furyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

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